molecular formula C18H18Br2I2N2Ni B6298065 3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide CAS No. 616895-44-4

3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide

Cat. No.: B6298065
CAS No.: 616895-44-4
M. Wt: 734.7 g/mol
InChI Key: KWRDNOGQVTVPGF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide is a nickel-containing compound with the molecular formula C18H18Br2I2N2Ni and a molecular weight of 734.7 g/mol. This compound is known for its unique structure, which includes two iodine atoms and a nickel center, making it an interesting subject for various scientific studies.

Preparation Methods

The synthesis of 3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide typically involves the reaction of 2-iodoaniline with hexane-3,4-dione in the presence of a nickel(II) salt, such as nickel(II) bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of nickel(III) species.

    Reduction: Reduction reactions can convert the nickel(II) center to nickel(0) or nickel(I) species.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. .

Scientific Research Applications

3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metal-protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.

    Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials

Mechanism of Action

The mechanism of action of 3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide involves its interaction with various molecular targets. The nickel center can coordinate with different ligands, facilitating catalytic reactions. The compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological and chemical systems .

Comparison with Similar Compounds

Similar compounds to 3,4-Bis[(N-2-iodophenyl)imino]hexane-nickel(II)-dibromide include other nickel(II) complexes with imino ligands, such as:

    Nickel(II) bis(imino)pyridine complexes: These compounds have similar catalytic properties but differ in their ligand structures.

    Nickel(II) mono(imino)pyrrole complexes: These complexes are used in polymerization reactions and have different steric and electronic properties compared to this compound. The uniqueness of this compound lies in its specific ligand arrangement and the presence of iodine atoms, which influence its reactivity and applications.

Properties

IUPAC Name

3-N,4-N-bis(2-iodophenyl)hexane-3,4-diimine;dibromonickel
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18I2N2.2BrH.Ni/c1-3-15(21-17-11-7-5-9-13(17)19)16(4-2)22-18-12-8-6-10-14(18)20;;;/h5-12H,3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRDNOGQVTVPGF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NC1=CC=CC=C1I)C(=NC2=CC=CC=C2I)CC.[Ni](Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2I2N2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.